molecular formula C14H15F2NO4S B2540452 1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide CAS No. 1788677-20-2

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide

Cat. No.: B2540452
CAS No.: 1788677-20-2
M. Wt: 331.33
InChI Key: NEMOXHPNVGYPTL-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a complex organic compound that features a combination of fluorinated aromatic rings and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the sulfonamide formation under controlled conditions, often using sulfonyl chlorides and amines in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products

Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is unique due to its combination of fluorinated aromatic and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4S/c1-20-14(13-3-2-4-21-13)8-17-22(18,19)9-10-5-11(15)7-12(16)6-10/h2-7,14,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMOXHPNVGYPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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